3-(Dimethylamino)-1-(4-phenoxyphenyl)propan-1-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dimethylamino)-1-(4-phenoxyphenyl)propan-1-one;hydrochloride is a synthetic organic compound that belongs to the class of phenylpropylamines It is characterized by the presence of a dimethylamino group, a phenoxyphenyl group, and a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1-(4-phenoxyphenyl)propan-1-one;hydrochloride typically involves the following steps:
Formation of the Phenoxyphenyl Intermediate: The initial step involves the synthesis of the 4-phenoxyphenyl intermediate through a nucleophilic aromatic substitution reaction.
Addition of the Propanone Moiety: The next step involves the addition of the propanone group to the phenoxyphenyl intermediate through a Friedel-Crafts acylation reaction.
Introduction of the Dimethylamino Group:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-1-(4-phenoxyphenyl)propan-1-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylpropyl ketones, while reduction may produce phenylpropyl alcohols.
Scientific Research Applications
3-(Dimethylamino)-1-(4-phenoxyphenyl)propan-1-one;hydrochloride has various scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic effects or as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-1-(4-phenoxyphenyl)propan-1-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(Dimethylamino)-1-(4-methoxyphenyl)propan-1-one;hydrochloride
- 3-(Dimethylamino)-1-(4-chlorophenyl)propan-1-one;hydrochloride
- 3-(Dimethylamino)-1-(4-fluorophenyl)propan-1-one;hydrochloride
Uniqueness
3-(Dimethylamino)-1-(4-phenoxyphenyl)propan-1-one;hydrochloride is unique due to the presence of the phenoxyphenyl group, which may impart distinct chemical and biological properties compared to other similar compounds
Properties
CAS No. |
106556-72-3 |
---|---|
Molecular Formula |
C17H20ClNO2 |
Molecular Weight |
305.8 g/mol |
IUPAC Name |
3-(dimethylamino)-1-(4-phenoxyphenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C17H19NO2.ClH/c1-18(2)13-12-17(19)14-8-10-16(11-9-14)20-15-6-4-3-5-7-15;/h3-11H,12-13H2,1-2H3;1H |
InChI Key |
WHQPOIUNDMLKCR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.